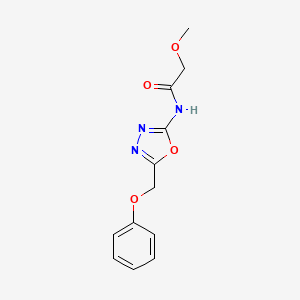
2-methoxy-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methoxy-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)acetamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound is commonly referred to as PBOX-15 and has been found to have a range of biochemical and physiological effects.
Applications De Recherche Scientifique
Computational and Pharmacological Evaluation of Derivatives
- 1,3,4-oxadiazole derivatives, including compounds similar to 2-methoxy-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)acetamide, have been computationally and pharmacologically evaluated for various potentials, such as toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions (Faheem, 2018).
Design and Synthesis for Cancer Inhibition
- These compounds have been designed, synthesized, and evaluated as inhibitors of Collapsin Response Mediator Protein 1 (CRMP 1), targeting small lung cancer treatment (Panchal, Rajput, & Patel, 2020).
Antimicrobial Activity and Cytotoxicity
- Novel oxadiazole derivatives have shown antimicrobial activity against various bacteria and fungi, with specific derivatives exhibiting notable anti-candidal activity. Their cytotoxic effects were also studied using the MTT assay (Kaplancıklı et al., 2012).
Chemotherapeutic Agent Development
- Oxadiazole derivatives have been synthesized and evaluated for their antimicrobial and antiproliferative activities against human tumor cell lines, showing significant inhibitory activity against specific cancer cell lines (Kaya et al., 2017).
Enzyme Inhibition
- These compounds have been screened for their inhibitory activities against enzymes like acetylcholinesterase and lipoxygenase, demonstrating potential as enzyme inhibitors (Rehman et al., 2013).
NMR Study of Derivatives
- A novel 1,3,4-oxadiazole derivative containing a benzimidazole moiety was synthesized and its structure characterized using NMR techniques, demonstrating the potential for detailed structural analysis of similar compounds (Li Ying-jun, 2012).
Comparative Metabolism Studies
- Comparative studies of the metabolism of chloroacetamide herbicides and related metabolites in human and rat liver microsomes were conducted, providing insights into metabolic pathways and potential toxicity mechanisms (Coleman et al., 2000).
Mécanisme D'action
Target of Action
Similar compounds have been shown to exhibit antiproliferative and antimicrobial activities
Mode of Action
Oxadiazole derivatives, which this compound is a part of, have been known to interact with their targets in a way that leads to antiproliferative and antimicrobial effects . The specific interactions and changes resulting from this compound’s action require further investigation.
Biochemical Pathways
Oxadiazole derivatives have been associated with various biological activities, suggesting that they may affect multiple pathways
Result of Action
Similar compounds have shown antiproliferative and antimicrobial activities , suggesting that this compound may have similar effects
Propriétés
IUPAC Name |
2-methoxy-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4/c1-17-7-10(16)13-12-15-14-11(19-12)8-18-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,13,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTBHKKHWKVTGEC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1=NN=C(O1)COC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-iodobenzamide](/img/structure/B2385588.png)
![N-(1-cyanocyclopentyl)-2-[4-(4-cyanophenyl)phenoxy]acetamide](/img/structure/B2385590.png)
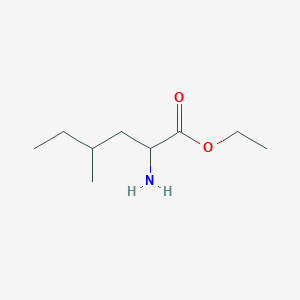
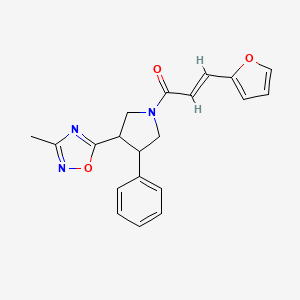
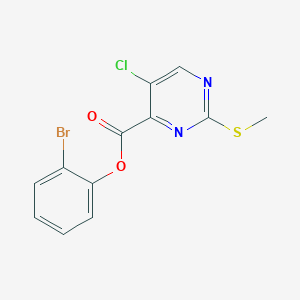

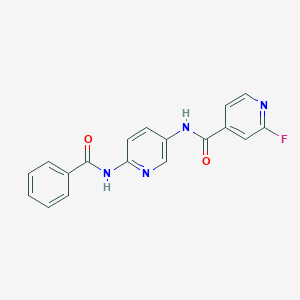
![2-{[(3-Methyl-1,2-oxazol-5-yl)methyl]sulfanyl}benzoic acid](/img/structure/B2385602.png)

![5-((3-Methoxyphenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2385604.png)
![N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2385605.png)
![Tert-butyl 2-[1,3-benzodioxol-5-yl-[(3-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)sulfonyl]amino]acetate](/img/structure/B2385606.png)

